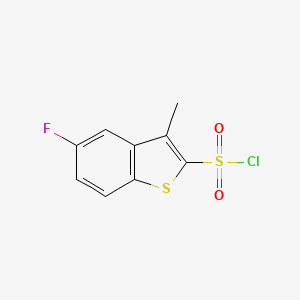
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Vue d'ensemble
Description
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClFO2S2 and its molecular weight is 264.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoredox-Catalyzed Cascade Annulation
A study by Yan et al. (2018) explores the use of sulfonyl chlorides, including compounds similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, in photoredox-catalyzed cascade annulation. This process synthesizes benzothiophenes and benzoselenophenes, demonstrating the potential of sulfonyl chlorides in organic synthesis under ambient conditions (Yan et al., 2018).
Synthesis of Sulfonated Derivatives
Courtin (1982) reported on the synthesis of sulfonated derivatives of fluoroanilines, which can be linked to the chemical class of this compound. This research highlights the broader chemical pathways and synthesis methods relevant to compounds like this compound (Courtin, 1982).
SuFEx Clickable Reagent
Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which relates to the functional group of this compound. This compound serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, used for the regioselective synthesis of sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Synthesis and Quantitation of Genotoxic Impurity
Katta et al. (2017) synthesized and quantified a genotoxic impurity related to this compound in Escitalopram Oxalate. This research underscores the importance of controlling and understanding potential genotoxic impurities in pharmaceutical compounds (Katta et al., 2017).
Arylsulfonamide Derivatives with Antagonistic Activity
Kalinowska‐Tłuścik et al. (2018) conducted a study on arylsulfonamide derivatives, including a structure similar to this compound, for their antagonistic activity on serotonin receptors. This demonstrates the pharmaceutical application of similar compounds in treating conditions like dementia (Kalinowska‐Tłuścik et al., 2018).
Fluorescence Spectrometric Determination
Elokely et al. (2011) developed a spectrofluorometric method for quantitatively estimating drugs with functional groups similar to this compound. This research highlights the analytical applications in determining drug concentrations and understanding their properties (Elokely et al., 2011).
Biodegradation of Benzothiophene Sulfones
Bressler et al. (1999) investigated the biodegradation of benzothiophene sulfones by a filamentous bacterium. This research may provide insights into the environmental and ecological impact of compounds similar to this compound (Bressler et al., 1999).
Propriétés
IUPAC Name |
5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXXCKVUFYURAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379112 | |
| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404964-34-7 | |
| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


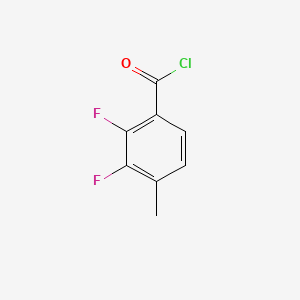
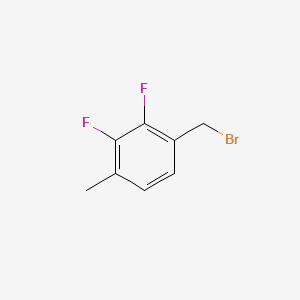
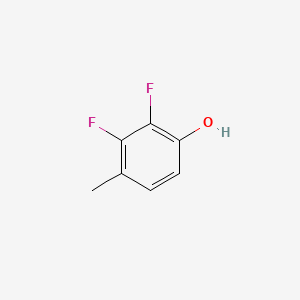
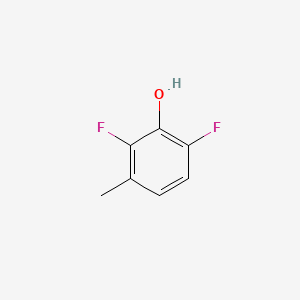
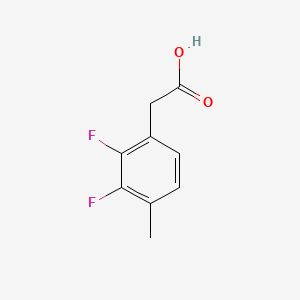
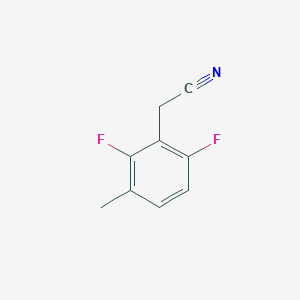



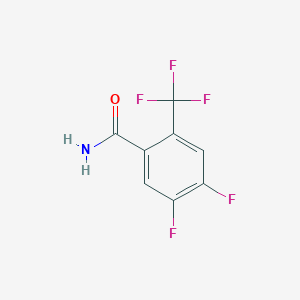

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)
